molecular formula C30H48O3 B1682453 Trametenolic acid CAS No. 24160-36-9

Trametenolic acid

Cat. No. B1682453
CAS RN: 24160-36-9
M. Wt: 456.7 g/mol
InChI Key: NBSBUIQBEPROBM-GIICLEHTSA-N
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Description

Trametenolic acid is an anti-inflammatory sterol isolated from Inonotus obliquus . It is also known as 3β-Hydroxylanosta-8,24-dien-21-oic acid .


Molecular Structure Analysis

Trametenolic acid has a molecular formula of C30H48O3 and a molar mass of 456.711 g·mol−1 . It has a complex structure with multiple rings and functional groups .


Chemical Reactions Analysis

Trametenolic acid B has been found to induce the upregulation of autophagy-related proteins (Beclin-1, Atg12, and LC3) in B16-F1 cells by activating the ERK1/2 signaling pathway .


Physical And Chemical Properties Analysis

Trametenolic acid has a molecular formula of C30H48O3 and a molar mass of 456.711 g·mol−1 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antitumor Activity

  • Reversing Multidrug Resistance in Breast Cancer : Trametenolic acid B (TAB), a derivative of trametenolic acid, has been shown to reverse multidrug resistance in breast cancer cells by regulating the expression level of P-glycoprotein, a key player in drug resistance phenomena (Zhang et al., 2014).
  • Neuroprotective Effects : TAB also demonstrates neuroprotective properties against cerebral ischemia/reperfusion injury, acting through modulation of microRNA-10a and PI3K/Akt/mTOR signaling pathways (Wang et al., 2019).

Anti-Gastric Cancer Activities

  • Inhibitory Activity against Gastric Cancer : Studies have found that trametenolic acid B exhibits inhibitory activities on gastric cancer cells, both in vitro and in vivo, indicating potential as an anti-gastric cancer agent (Zhang et al., 2013).

Antileishmanial Activity

  • Effectiveness Against Leishmaniasis : Research has shown that trametenolic acid has significant antileishmanial activity against both promastigote and amastigote forms of Leishmania amazonensis, suggesting its potential as a lead compound for antileishmanial drugs (Leliebre-Lara et al., 2016).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Steroids from Fungi : Trametenolic acid, along with other triterpenes, was isolated from the European fungus Fomitopsis pinicola and demonstrated antimicrobial activity (Keller et al., 1996).

Anticancer and Anti-Inflammatory Activities

  • Extracts from Inonotus obliquus : In a study focusing on Inonotus obliquus, trametenolic acid was identified as a compound contributing to the anti-inflammatory and anticancer activities of the mushroom extracts (Ma et al., 2013).

Impact on HSP90AA4P and Autophagy

  • Effects on HepG2/2.2.15 Cells : TAB has been found to trigger HSP90AA4P and autophagy in HepG2/2.2.15 cells, suggesting a potential mechanism for its anti-liver cancer effects (Shi et al., 2020).

properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSBUIQBEPROBM-GIICLEHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946989
Record name Trametenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trametenolic acid B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Trametenolic acid

CAS RN

24160-36-9
Record name Trametenolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24160-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trametenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAMETENOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PF73ZP92L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trametenolic acid B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

258 - 261 °C
Record name Trametenolic acid B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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